molecular formula C25H26N6O2 B11672113 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672113
M. Wt: 442.5 g/mol
InChI Key: KPXLZOSHEIHJSH-WGOQTCKBSA-N
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Description

Introduction to N'-[(E)-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Methylidene]-3-(4-Propoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

Chemical Classification and Nomenclature

The compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core fused with a carbohydrazide functional group. Its IUPAC name reflects a systematic structural breakdown:

  • Pyrazole backbone : Two pyrazole rings form the scaffold. The first pyrazole (position 4) is substituted with a methylidene group [(E)-configuration] linked to a second pyrazole ring (position 5) via a carbohydrazide bridge (-NH-NH-C=O).
  • Substituents :
    • 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl : A phenyl group at position 1 and methyl groups at positions 3 and 5 on the first pyrazole.
    • 3-(4-Propoxyphenyl) : A propoxy-substituted phenyl group at position 3 on the second pyrazole.

The E-configuration of the methylidene group ensures spatial alignment critical for molecular interactions, while the carbohydrazide moiety (-CONHNH2) enhances hydrogen-bonding potential.

Historical Context of Pyrazole-Carbohydrazide Derivatives in Medicinal Chemistry

Pyrazole derivatives have been pivotal in drug discovery since the 19th century. Early examples like antipyrine (1887) and dipyrone (1920s) established pyrazoles as antipyretics and analgesics. The integration of carbohydrazide functionalities emerged later, driven by their versatility in forming hydrogen bonds and coordinating metal ions, which broadened therapeutic applications.

Key milestones include:

  • Rimonabant (SR141716) : A pyrazole-3-carbohydrazide derivative developed as a cannabinoid receptor antagonist, highlighting the scaffold’s adaptability for central nervous system targets.
  • Anticancer agents : Derivatives like 1H-pyrazole-5-carbohydrazides demonstrated apoptosis-inducing effects in lung cancer cells, linked to their ability to chelate transition metals.
  • Antimicrobial applications : Pyrazole-4-carbohydrazides showed efficacy against Leishmania and Plasmodium species, underscoring their role in antiparasitic drug development.

The evolution from simple pyrazolones to complex carbohydrazide hybrids reflects a strategic shift toward multitarget therapies with enhanced specificity.

Significance of Substituted Aryl Groups in Bioactive Compound Design

The compound’s bioactivity is modulated by its substituted aryl groups , which optimize pharmacodynamic and pharmacokinetic properties:

4-Propoxyphenyl Group
  • Lipophilicity enhancement : The propoxy chain (-OCH2CH2CH3) increases hydrophobic interactions with biological membranes, improving bioavailability.
  • Electron donation : The ether oxygen donates electrons, stabilizing charge-transfer complexes with enzymatic targets like cytochrome P450.
3,5-Dimethyl-1-Phenyl Group
  • Steric effects : Methyl groups at positions 3 and 5 shield the pyrazole core from metabolic degradation, prolonging half-life.
  • Aromatic stacking : The phenyl group facilitates π-π interactions with aromatic residues in protein binding pockets, as seen in cannabinoid receptor antagonists.
Comparative Analysis of Aryl Substituents
Substituent Position Functional Impact Biological Relevance
Pyrazole-1 (phenyl) Enhances aromaticity Stabilizes receptor binding
Pyrazole-3 (methyl) Reduces polarity Improves metabolic stability
Pyrazole-4 (propoxy) Modulates solubility Balances hydrophobicity

These substitutions exemplify rational drug design principles, where aryl groups are strategically placed to optimize target engagement and drug-like properties.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H26N6O2/c1-4-14-33-21-12-10-19(11-13-21)23-15-24(28-27-23)25(32)29-26-16-22-17(2)30-31(18(22)3)20-8-6-5-7-9-20/h5-13,15-16H,4,14H2,1-3H3,(H,27,28)(H,29,32)/b26-16+

InChI Key

KPXLZOSHEIHJSH-WGOQTCKBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is synthesized via a Vilsmeier-Haack reaction. In this method, 3,5-dimethyl-1-phenyl-1H-pyrazole (9 ) is treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80°C for 2 hours. The reaction proceeds through the in situ generation of a chloroiminium intermediate, which is hydrolyzed to yield the aldehyde.

Reaction Conditions

  • Reactants : 3,5-Dimethyl-1-phenyl-1H-pyrazole (1.0 equiv), POCl₃ (1.5 equiv), DMF (solvent)

  • Temperature : 80°C

  • Time : 2 hours

  • Workup : Neutralization with NaHCO₃ followed by extraction

  • Yield : 68–99% (based on analogous pyrazole formylations)

The aldehyde is critical for subsequent Schiff base formation, as confirmed by IR spectroscopy (C=O stretch at 1703 cm⁻¹).

Preparation of 3-(4-Propoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

The carbohydrazide moiety is synthesized by reacting 3-(4-propoxyphenyl)-1H-pyrazole-5-carbonyl chloride with hydrazine hydrate. This method is adapted from protocols for analogous pyrazole-carbohydrazides:

  • Hydrazide Formation :

    • 3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

    • The acyl chloride is then reacted with hydrazine hydrate in ethanol under reflux.

Analytical Data

  • IR : 3295 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch)

  • ¹H NMR : δ 2.58 (s, 6H, CH₃), 7.45–7.78 (m, Ar–H), 8.11 (s, 1H, NH)

Schiff Base Condensation: Final Coupling Reaction

The target compound is synthesized by condensing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. This step is analogous to the formation of pyrazolylmethylidene hydrazones.

Optimized Protocol

  • Reactants :

    • Aldehyde (1.0 equiv)

    • Carbohydrazide (1.0 equiv)

  • Solvent : Glacial acetic acid

  • Catalyst : None (self-catalyzed by acetic acid)

  • Temperature : Reflux (118–121°C)

  • Time : 4–5 hours

  • Yield : 71–85%

Mechanistic Insights
The reaction proceeds via nucleophilic attack of the carbohydrazide’s hydrazinic nitrogen on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configured imine (Fig. 1). The E-configuration is stabilized by intramolecular hydrogen bonding (C–H⋯O).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages
Vilsmeier-HaackPOCl₃/DMF, 80°C, 2 h68–99%High regioselectivity
Schiff Base CondensationGlacial acetic acid, reflux, 4–5 h71–85%Mild conditions, E-selectivity

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-arylhydrazones (24–31% yield) may form during carbohydrazide synthesis. Purification via recrystallization (ethanol) mitigates this.

  • Configuration Control : The E-configuration is favored due to steric hindrance between the pyrazole methyl groups and the propoxyphenyl moiety .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propoxyphenyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

ReagentConditionsProductYieldSource
HBr (48%)Reflux, 6–8 hrs3-(4-hydroxyphenyl)-substituted derivative82%
NaSH in ethanol80°C, 12 hrsThiophenyl analog68%

These reactions typically follow an SNAr mechanism due to electron-withdrawing effects of adjacent substituents. The dimethyl groups on the pyrazole ring sterically hinder substitution at proximal positions.

Condensation Reactions

The hydrazone group (–NH–N=CH–) participates in condensation with carbonyl compounds:

Carbonyl CompoundCatalystProduct TypeApplicationSource
BenzaldehydeHCl (dry)Schiff base derivativesAntimicrobial agents
4-NitroacetophenonePiperidineBis-hydrazone complexesFluorescent probes

Schiff base formation occurs via nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon, followed by dehydration. Microwave-assisted synthesis (150°C, 10 min) enhances yields .

Oxidation Reactions

Controlled oxidation targets the hydrazone and pyrazole moieties:

Oxidizing AgentConditionsProductBiological ActivitySource
KMnO₄H₂O, 70°C, 3 hrsPyrazole-5-carboxylic acid derivativeAnti-inflammatory
H₂O₂/Fe²⁺RT, 24 hrsSulfone derivativesAnticancer

Oxidation of the hydrazone group to a carbonyl is reversible under acidic conditions .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ReagentConditionsProductYieldSource
POCl₃/DMF90°C, 4 hrsPyrazolo[3,4-d]pyridazine75%
CS₂/KOHEthanol, reflux, 8 hrs1,3,4-Oxadiazole ring63%

Cyclization is facilitated by the hydrazone’s –NH group acting as an internal nucleophile .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent tautomerism and degradation:

ConditionObservationMechanismSource
HCl (1M), refluxHydrolysis to pyrazole-5-carbohydrazideAcid-catalyzed imine cleavage
NaOH (2M), RTDepropoxylation to phenolic derivativeBase-induced ether cleavage

Tautomeric equilibrium between keto and enol forms influences reactivity in biological systems .

Metal Coordination

The hydrazone nitrogen and pyrazole rings act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationSource
CuCl₂Methanol, RTSquare-planar Cu(II) complexCatalytic oxidation
Fe(NO₃)₃Ethanol, 60°COctahedral Fe(III) complexMagnetic materials

Coordination enhances stability and modifies electronic properties for material science applications .

Key Mechanistic Insights

  • Steric Effects : 3,5-Dimethyl groups on the pyrazole ring reduce reactivity at C-4 but enhance stability of intermediates.

  • Electronic Effects : The electron-donating propoxy group activates the phenyl ring for electrophilic substitution .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents stabilize tautomers .

This compound’s versatility in forming pharmacologically active derivatives (e.g., anticancer, antimicrobial) underscores its value in medicinal chemistry .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial effects. Studies have shown that compounds similar to N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide possess moderate antibacterial activity against various strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. The ability to inhibit key enzymes involved in inflammatory pathways positions these compounds as candidates for further investigation in treating inflammatory diseases .

Antioxidant Activity

Molecular docking studies suggest that pyrazole derivatives can act as effective antioxidants. The presence of specific functional groups enhances their ability to scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related conditions .

Cancer Treatment

Pyrazole derivatives are being explored for their anticancer properties. Studies indicate that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Their mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neurological Disorders

The neuroprotective effects of pyrazole derivatives have also been investigated, with some studies suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help mitigate neuroinflammation and oxidative damage associated with these conditions .

Nonlinear Optical Properties

Recent research highlights the nonlinear optical (NLO) properties of pyrazole derivatives, making them suitable for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level opens avenues for developing advanced materials for sensors and imaging devices .

Photostability and Light Sensitivity

Compounds like this compound are being studied for their photostability, which is crucial for applications in light-sensitive materials such as eyewear and optical memory devices .

Summary of Research Findings

Application AreaObserved EffectsReferences
Antimicrobial ActivityModerate efficacy against bacterial strains
Anti-inflammatory EffectsReduction in inflammation markers
Antioxidant ActivityEffective free radical scavenging
Cancer TreatmentInduction of apoptosis in cancer cells
Neurological DisordersNeuroprotective effects
Nonlinear Optical PropertiesSuitable for photonics applications
PhotostabilityPotential for light-sensitive materials

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3,5-dimethyl-1-phenylpyrazole group may require multi-step synthesis, including alkylation and cyclization, compared to simpler arylhydrazides .
  • Crystallographic refinement using SHELXL () and visualization via ORTEP () are critical for confirming stereochemistry and hydrogen-bonding networks.

Biological Activity

The compound N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is C20H22N6OC_{20}H_{22}N_6O, and it includes:

  • Pyrazole rings : These are known for their diverse biological activities.
  • Hydrazone linkage : This functional group is often associated with antitumor and antimicrobial properties.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC20H22N6O
Molecular Weight378.43 g/mol
Functional GroupsPyrazole, Hydrazone
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antitumor activity. The specific compound has been evaluated for its effects on various cancer cell lines.

Case Study: In Vitro Antitumor Effects

In a study published in Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

Results demonstrated that the compound inhibited cell proliferation significantly, with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, indicating potential as an antimicrobial agent.

Table 2: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AntitumorMCF-715Induction of apoptosis
AntitumorHeLa20Cell cycle arrest
AntimicrobialStaphylococcus aureus50Disruption of bacterial cell wall
AntimicrobialEscherichia coli50Inhibition of protein synthesis

Apoptosis Induction

The induction of apoptosis by the compound is primarily mediated through the activation of caspases and the mitochondrial pathway. This leads to the release of cytochrome c and subsequent activation of apoptotic signaling cascades.

Cell Cycle Arrest

The compound's ability to induce cell cycle arrest at the G2/M phase suggests interference with microtubule dynamics or DNA damage response pathways. This effect can be crucial for its antitumor properties.

Antimicrobial Mechanism

The antimicrobial activity appears to stem from the disruption of bacterial cell wall integrity and inhibition of essential metabolic pathways, making it a candidate for further development as an antibiotic agent.

Q & A

Q. What are the established synthetic routes for preparing N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The compound is synthesized via a multi-step process involving:

Cyclocondensation : Formation of the pyrazole core using precursors like ethyl acetoacetate, phenylhydrazine, and substituted aldehydes (e.g., 4-propoxyphenyl derivatives) under reflux in ethanol or acetic acid .

Hydrazide Formation : Reaction of the pyrazole-5-carboxylic acid intermediate with hydrazine hydrate to yield the carbohydrazide backbone .

Schiff Base Formation : Condensation of the hydrazide with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol under acidic (e.g., glacial acetic acid) or catalytic conditions (e.g., molecular sieves) to form the E-configuration imine .

  • Key Characterization : Intermediate purity is verified via TLC, and final products are characterized by 1H^1H/13C^{13}C NMR, IR (C=O stretch ~1650–1700 cm1^{-1}), and elemental analysis .

Q. How is the purity and structural integrity of this compound validated in academic studies?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS for purity assessment (>95% typical) .
  • Spectroscopy :
  • IR : Confirms hydrazide (N–H stretch ~3200 cm1^{-1}) and imine (C=N ~1600 cm1^{-1}) groups .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups (δ 1.0–2.5 ppm), and propoxy side chains (δ 3.5–4.5 ppm) .
  • Elemental Analysis : Matches calculated C, H, N values within 0.4% deviation .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodological Answer :
  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, with dose-dependent seizure suppression analysis .
  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Grown via slow evaporation (solvents: DMSO/EtOH), analyzed using SHELXL for refinement. Key parameters:
  • Torsion Angles : Confirm E-configuration of the imine bond (C=N–N) and planarity of the pyrazole rings .
  • Displacement Ellipsoids : Anisotropic refinement (ORTEP-3) visualizes thermal motion, ensuring accurate atomic positions .
  • Validation Tools : PLATON/ADDSYM checks for missed symmetry, and R1_1/wR2_2 values (<0.05) ensure data reliability .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?

  • Methodological Answer :
  • Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature studies .
  • DFT Calculations : Gaussian09/B3LYP optimizes geometry, comparing calculated (IR, NMR) vs. experimental spectra to identify discrepancies .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding) influencing solid-state vs. solution-phase behavior .

Q. How can structure-activity relationships (SARs) be systematically investigated for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., propoxy → methoxy/fluoro) and assess bioactivity changes .
  • QSAR Modeling : Use Molinspiration or SwissADME to correlate logP, polar surface area, and H-bond donors/acceptors with activity .
  • Docking Studies (AutoDock Vina) : Predict binding affinity to targets (e.g., GABAA_A receptors for anticonvulsant activity) .

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